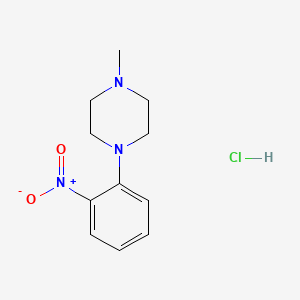

![molecular formula C17H15ClINO3 B5174311 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5174311.png)

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. CI-994 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. In cancer, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents. In neurodegenerative diseases, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. Other potential therapeutic applications of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid include viral infections, cardiovascular diseases, and autoimmune diseases.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the inhibition of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This results in various cellular responses, including cell cycle arrest, apoptosis, and differentiation. HDAC inhibition also affects non-histone proteins, leading to changes in protein stability, localization, and function. The specific HDAC isoforms targeted by 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid and their downstream targets are still being investigated.

Biochemical and Physiological Effects

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. These effects include the induction of cell cycle arrest, apoptosis, and differentiation; the inhibition of angiogenesis and metastasis; the modulation of immune responses; and the improvement of cognitive function and neuroinflammation. The specific effects of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid depend on the cell type, disease model, and dosage used.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, including its small size, high purity, and well-established synthesis method. It is also commercially available and has been extensively studied in various cell types and animal models. However, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid also has some limitations, including its low solubility in aqueous solutions, potential off-target effects, and variable potency depending on the HDAC isoforms targeted. These limitations should be taken into account when designing experiments with 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

Future Directions

There are several future directions for the research on 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid. These include:

1. Identification of the specific HDAC isoforms targeted by 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid and their downstream targets.

2. Development of more potent and selective HDAC inhibitors based on the structure of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

3. Investigation of the potential therapeutic applications of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid in combination with other chemotherapeutic agents or immunotherapies.

4. Evaluation of the pharmacokinetics and toxicity of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid in animal models and clinical trials.

5. Investigation of the role of HDACs in non-cancer diseases and the potential therapeutic applications of HDAC inhibitors in these diseases.

Conclusion

In conclusion, 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid is a small molecule inhibitor of HDACs with potential therapeutic applications in cancer, neurodegenerative diseases, and other diseases. Its synthesis method has been optimized and improved over the years, and its mechanism of action and biochemical and physiological effects have been extensively studied. 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid has several advantages for lab experiments, but also has some limitations that should be taken into account. Future research on 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid should focus on identifying the specific HDAC isoforms targeted, developing more potent and selective HDAC inhibitors, and evaluating its pharmacokinetics and toxicity in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid involves the reaction of 4-chlorobenzylamine with 2-iodobenzoic acid, followed by the coupling of the resulting intermediate with 4-oxobutanoic acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid.

properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClINO3/c18-13-7-5-11(6-8-13)9-12(10-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,12H,9-10H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYSGLLEFCOPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

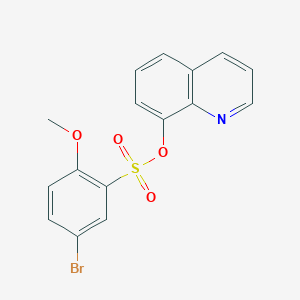

![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)

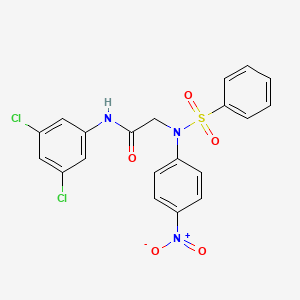

![2-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5174239.png)

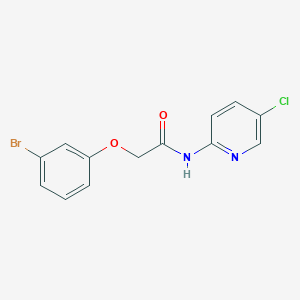

![isopropyl 2-(5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B5174249.png)

![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)

![4-[4-(3-methoxybenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)

![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5174269.png)

![1-[(4-methylphenyl)(phenyl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5174281.png)

![N-benzyl-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5174286.png)

![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)

![2-benzyl-3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5174314.png)